molecular formula C9H10N2O B15229198 1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

Cat. No.: B15229198
M. Wt: 162.19 g/mol
InChI Key: XCYJPACOAYBIKR-UHFFFAOYSA-N
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Description

1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound with a pyridine ring structure. It is known for its reactivity and versatility in various chemical reactions, making it a valuable intermediate in organic synthesis and industrial applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with ethyl cyanoacetate in the presence of ammonium acetate and acetic acid. The reaction is typically carried out under reflux conditions, leading to the formation of the desired compound .

Industrial Production Methods

In industrial settings, the compound is produced using similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production process efficiently .

Chemical Reactions Analysis

Types of Reactions

1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile has diverse applications in scientific research:

Mechanism of Action

The compound exerts its effects through various mechanisms, depending on the specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The exact molecular targets and pathways involved can vary, but it often involves binding to active sites or altering the conformation of target proteins .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-Ethyl-4-methyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and properties. Its ability to undergo various chemical reactions and its applications in multiple fields make it a valuable compound in both research and industry .

Properties

Molecular Formula

C9H10N2O

Molecular Weight

162.19 g/mol

IUPAC Name

1-ethyl-4-methyl-2-oxopyridine-3-carbonitrile

InChI

InChI=1S/C9H10N2O/c1-3-11-5-4-7(2)8(6-10)9(11)12/h4-5H,3H2,1-2H3

InChI Key

XCYJPACOAYBIKR-UHFFFAOYSA-N

Canonical SMILES

CCN1C=CC(=C(C1=O)C#N)C

Origin of Product

United States

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